molecular formula C31H26BrN3O5 B11543025 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11543025
M. Wt: 600.5 g/mol
InChI Key: VYZFBTMLDZVKFL-ALQBTCKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,2-diphenylacetamide, which is then reacted with acetic anhydride to form 2-(2,2-diphenylacetamido)acetamide. This intermediate is further reacted with appropriate reagents to introduce the imino and methoxyphenyl groups, followed by the bromination step to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoate compounds.

Scientific Research Applications

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate include:

  • 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-chlorobenzoate
  • 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-fluorobenzoate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the bromobenzoate moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C31H26BrN3O5

Molecular Weight

600.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate

InChI

InChI=1S/C31H26BrN3O5/c1-39-27-18-21(16-17-26(27)40-31(38)24-14-8-9-15-25(24)32)19-34-35-28(36)20-33-30(37)29(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19,29H,20H2,1H3,(H,33,37)(H,35,36)/b34-19+

InChI Key

VYZFBTMLDZVKFL-ALQBTCKLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.